2,2,2-trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodoimidazo[1,2-a]pyridine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.
Chemical Reactions Analysis
2,2,2-Trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide undergoes various chemical reactions, including :
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The presence of the iodo group makes it suitable for coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in biological studies, such as enzyme inhibition and receptor binding assays.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways . The trifluoromethyl and iodoimidazo groups contribute to its binding affinity and specificity for certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2,2-Trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide can be compared with other similar compounds, such as :
2,2,2-Trifluoro-N-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetamide: Similar structure but with a bromo group instead of an iodo group.
2,2,2-Trifluoro-N-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetamide: Similar structure but with a chloro group instead of an iodo group.
2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide: Similar structure but with a fluoro group instead of an iodo group.
The uniqueness of this compound lies in the presence of the iodo group, which can influence its reactivity and binding properties.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3IN3O/c10-9(11,12)8(17)15-6-4-16-3-5(13)1-2-7(16)14-6/h1-4H,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXBGVODFKVSFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1I)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3IN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451931 |
Source
|
Record name | 2,2,2-Trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209971-49-3 |
Source
|
Record name | 2,2,2-Trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209971-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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